Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-, acetate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-, acetate typically involves the reaction of 2-(2-butoxyethoxy)ethanol with acetic anhydride or acetyl chloride under acidic conditions . The reaction proceeds as follows:
C8H18O3+CH3COCl→C10H20O4+HCl
The reaction is usually carried out at room temperature, and the product is purified by distillation .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch or continuous processes. The raw materials, 2-(2-butoxyethoxy)ethanol and acetic anhydride, are mixed in a reactor, and the reaction is catalyzed by an acid such as sulfuric acid . The product is then separated and purified through distillation and other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-, acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids under strong oxidizing conditions.
Reduction: Reduction reactions can convert it to simpler alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 2-(2-butoxyethoxy)ethanol and acetic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Simpler alcohols.
Scientific Research Applications
Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-, acetate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-, acetate involves its ability to dissolve various substances due to its polar and non-polar characteristics . It interacts with molecular targets through hydrogen bonding and van der Waals forces, facilitating the dissolution and reaction of other compounds .
Comparison with Similar Compounds
Similar Compounds
2-(2-Butoxyethoxy)ethanol: Similar structure but lacks the acetate group.
Diethylene glycol monobutyl ether: Similar ether structure but different functional groups.
Triethylene glycol monobutyl ether: Similar glycol ether structure but with an additional ethylene glycol unit.
Uniqueness
Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-, acetate is unique due to its acetate group, which imparts distinct solvent properties and reactivity compared to other glycol ethers . This makes it particularly useful in applications requiring specific solubility and reactivity characteristics .
Properties
IUPAC Name |
acetic acid;2-[2-(2-butoxyethoxy)ethoxy]ethanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O4.C2H4O2/c1-2-3-5-12-7-9-14-10-8-13-6-4-11;1-2(3)4/h11H,2-10H2,1H3;1H3,(H,3,4) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFASLTVDAPGNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOCCOCCO.CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30783490 | |
Record name | Acetic acid--2-[2-(2-butoxyethoxy)ethoxy]ethan-1-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30783490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3610-26-2 | |
Record name | Acetic acid--2-[2-(2-butoxyethoxy)ethoxy]ethan-1-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30783490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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